molecular formula C22H28O8 B187965 (+)-5,5'-Dimethoxylariciresinol CAS No. 116498-58-9

(+)-5,5'-Dimethoxylariciresinol

Cat. No. B187965
M. Wt: 420.5 g/mol
InChI Key: HBBWYJVDBFYNOP-AYSMAOOMSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

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properties

IUPAC Name

4-[[(3R,4R,5S)-5-(4-hydroxy-3,5-dimethoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O8/c1-26-16-6-12(7-17(27-2)20(16)24)5-14-11-30-22(15(14)10-23)13-8-18(28-3)21(25)19(9-13)29-4/h6-9,14-15,22-25H,5,10-11H2,1-4H3/t14-,15-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBWYJVDBFYNOP-AYSMAOOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C(=C3)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301107375
Record name (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-5,5'-Dimethoxylariciresinol

CAS RN

116498-58-9
Record name (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116498-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dimethoxylariciresinol, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116498589
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R,4R)-Tetrahydro-2-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-3-furanmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301107375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-DIMETHOXYLARICIRESINOL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J8C029Q37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
178
Citations
TX Wang, XY Shi, Y Cong, SG Wang… - Indian Journal of …, 2013 - ncbi.nlm.nih.gov
Objective: The objective of this study was to investigate the reversal effects of 5, 5’-dimethoxylariciresinol-4’-O-β-D-glucoside (DMAG) extracted from traditional Chinese medicines …
Number of citations: 8 www.ncbi.nlm.nih.gov
MA Ouyang, YS Wein, YH Kuo - Helvetica chimica acta, 2007 - Wiley Online Library
The four new lariciresinol‐based lignan glycosides, (−)‐lariciresinol 4′‐(6″‐O‐feruloyl‐β‐D‐glucopyranoside) (1), (−)‐lariciresinol 4′‐(4″,6″‐di‐O‐feruloyl‐β‐D‐glucopyranoside) (…
Number of citations: 13 onlinelibrary.wiley.com
MDA Rahman, T Katayama, T Suzuki… - Journal of wood …, 2007 - Springer
Steps leading to the biosynthesis of syringyl lignans and tetrahydronaphthalene and naphthalene lignans, especially the formation of the C2–C7′ linkage, have not been elucidated. …
Number of citations: 55 link.springer.com
SJ Park, JH Song, NX Nhiem, HJ Ko, SH Kim - Phytochemistry Letters, 2018 - Elsevier
Four new compounds (1–3 and 5), along with 17 known compounds, were isolated from the twigs of Lindera glauca (Siebold & Zucc.) Blume. The absolute configuration of compound 4 …
Number of citations: 7 www.sciencedirect.com
HC Kwon, SU Choi, JO Lee, KH Bae, OP Zee… - Archives of Pharmacal …, 1999 - Springer
Two new furanolignans (3, 5), together with three known lignans (1, 2, 4), were isolated from the stem ofLindera obtusiloba (Lauraceae). The structures of the compounds were …
Number of citations: 54 link.springer.com
JJ Chen, TY Wang, TL Hwang - Journal of natural products, 2008 - ACS Publications
Eight new compounds, including four new neolignans, (7′S,8′S)-bilagrewin (1), (7′S,8′S)-5-demethoxybilagrewin (2), (7′S,8′S)-5-O-demethyl-4′-O-methylbilagrewin (3), and (…
Number of citations: 101 pubs.acs.org
K Ohtani, R Kasai, K Yamasaki, O Tanaka, MS Kamel… - Phytochemistry, 1992 - Elsevier
From stems of Salvadora persica, five glycosides were isolated. Two are new and identified as sodium 1-O-benzyl-β-d-glucopyranoside-2-sulphate (salvadoside) and 5,5′-…
Number of citations: 113 www.sciencedirect.com
JJ Hsiao, HC Chiang - Phytochemistry, 1995 - Elsevier
Two new compounds (−)-9′-O-trans-feruloyl-5,5′-dimethoxylariciresinol and (+)-9′-O-trans-feruloyl-5′-methoxylariciresinol were isolated, together with threo-2,3-bis-(4-hydroxy-3-…
Number of citations: 68 www.sciencedirect.com
HG Choi, YH Choi, JH Kim, HH Kim, SH Kim… - Archives of pharmacal …, 2014 - Springer
A new neolignan, linderin A (1), together with six known lignans, (+)-xanthoxyol (2), pluviatilol (3), actiforin (4), (+)-syringaresinol (5), (+)-(7S,8R,8′R)-acuminatolide (6), and (+)-9′-O-…
Number of citations: 22 link.springer.com
W Changzeng, J Zhongjian - Phytochemistry, 1997 - Elsevier
Six new lignan glucosides, tortosides AF were isolated from whole plants of Pedicularis torta, along with 11 known compounds, (+)dihydrodehydrodiconiferyl alcohol -4-O-α- l -…
Number of citations: 99 www.sciencedirect.com

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